molecular formula C5F15P B14210654 Pentakis(trifluoromethyl)-lambda~5~-phosphane CAS No. 827027-07-6

Pentakis(trifluoromethyl)-lambda~5~-phosphane

Katalognummer: B14210654
CAS-Nummer: 827027-07-6
Molekulargewicht: 376.00 g/mol
InChI-Schlüssel: ZMZHCOBRGLVTLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentakis(trifluoromethyl)-lambda~5~-phosphane is a highly fluorinated organophosphorus compound. It is characterized by the presence of five trifluoromethyl groups attached to a central phosphorus atom. This compound is known for its unique chemical properties, including high thermal stability and strong electron-withdrawing effects due to the trifluoromethyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentakis(trifluoromethyl)-lambda~5~-phosphane can be synthesized through various methods. One common approach involves the reaction of phosphorus pentachloride with trifluoromethylating agents such as trifluoromethyl lithium or trifluoromethyl copper complexes. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, employing advanced purification techniques such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Pentakis(trifluoromethyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of pentakis(trifluoromethyl)-lambda~5~-phosphane involves its strong electron-withdrawing effects, which influence the reactivity of the phosphorus center. The trifluoromethyl groups stabilize the compound and enhance its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pentakis(trifluoromethyl)-lambda~5~-phosphane is unique due to its central phosphorus atom, which imparts distinct reactivity compared to carbon-based fluorinated compounds. Its ability to form stable complexes with metals and other elements makes it valuable in coordination chemistry and catalysis .

Eigenschaften

CAS-Nummer

827027-07-6

Molekularformel

C5F15P

Molekulargewicht

376.00 g/mol

IUPAC-Name

pentakis(trifluoromethyl)-λ5-phosphane

InChI

InChI=1S/C5F15P/c6-1(7,8)21(2(9,10)11,3(12,13)14,4(15,16)17)5(18,19)20

InChI-Schlüssel

ZMZHCOBRGLVTLG-UHFFFAOYSA-N

Kanonische SMILES

C(F)(F)(F)P(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.